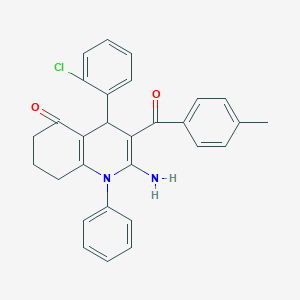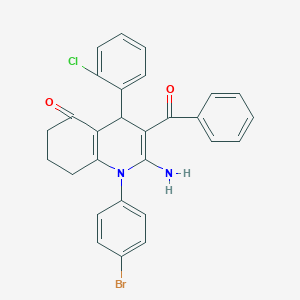
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylsulfanyl-1-(9H-fluoren-2-yl)ethanone, also known as BF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is not fully understood, but it is believed to interact with the electron transport layer in organic electronic devices. It is thought to facilitate charge transport by reducing the energy barrier for electron injection and increasing the electron mobility.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. However, it has been found to be non-toxic and non-cytotoxic in cell viability assays, indicating its potential for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone is its high purity, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, making it accessible to researchers. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are several future directions for research on 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone. One area of interest is its use in developing high-performance organic electronic devices, such as OFETs and OLEDs. Another potential application is in the field of biomedical imaging, where 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone could be used as a fluorescent probe for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone and to explore its potential for use in other fields, such as catalysis and energy storage.
Synthesemethoden
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone can be synthesized through a multistep process involving the reaction of 9H-fluorene-2-carboxylic acid with butyl thiol, followed by esterification and oxidation. The final product is a yellow crystalline solid with a melting point of 93-95°C.
Wissenschaftliche Forschungsanwendungen
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. It has been found to exhibit good thermal stability and high electron mobility, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). 2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone has also been investigated for its use in organic solar cells, where it has been found to improve the efficiency of the devices.
Eigenschaften
Produktname |
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone |
|---|---|
Molekularformel |
C19H20OS |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-butylsulfanyl-1-(9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C19H20OS/c1-2-3-10-21-13-19(20)15-8-9-18-16(12-15)11-14-6-4-5-7-17(14)18/h4-9,12H,2-3,10-11,13H2,1H3 |
InChI-Schlüssel |
LSCIGTOHYLYYAK-UHFFFAOYSA-N |
SMILES |
CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Kanonische SMILES |
CCCCSCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)